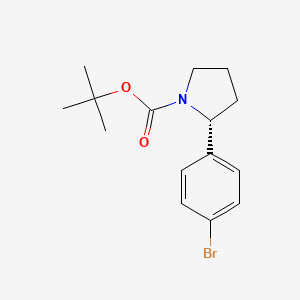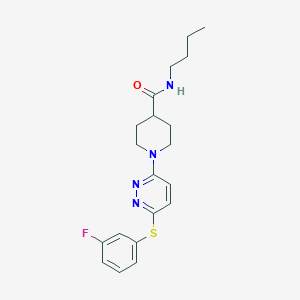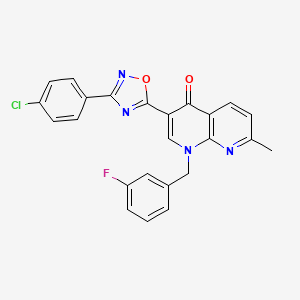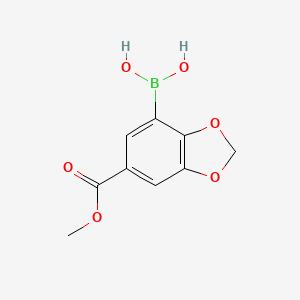
5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid, also known as its pinacol ester, is a chemical compound with the molecular formula C15H19BO6 . It has a molecular weight of 306.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19BO6/c1-14(2)15(3,4)22-16(21-14)10-6-9(13(17)18-5)7-11-12(10)20-8-19-11/h6-7H,8H2,1-5H3 . This indicates that the compound contains a boronic acid group attached to a methylenedioxyphenyl group, with a methoxycarbonyl group also attached to the phenyl ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 306.12 . It is typically stored under refrigeration .Wissenschaftliche Forschungsanwendungen
1. Catalysis and Organic Synthesis
5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid is involved in palladium-catalyzed processes. For example, its use in palladium-catalyzed, copper(I)-promoted methoxycarbonylation of arylboronic acids demonstrates its utility in organic synthesis. This method allows for the introduction of methoxycarbonyl groups to arylboronic acids under mild conditions, showcasing the compatibility with various functional groups (Cao, Li, Liu, Xu, & Dai, 2020).
2. Fluorescence Quenching Studies
The compound plays a role in the study of fluorescence quenching. Research on derivatives of 5-methoxycarbonyl-2,3-methylenedioxyphenylboronic acid has provided insights into fluorescence quenching mechanisms, helping to understand interactions at a molecular level. Parameters like Stern-Volmer constant, quenching rate, and kinetic distance have been determined for these compounds (Geethanjali, Nagaraja, & Melavanki, 2015).
3. Synthesis of Complex Organic Molecules
This chemical is integral to the synthesis of complex organic molecules. For instance, its role in the synthesis of indole alkaloids and in the development of new synthetic pathways for various organic compounds illustrates its significance in organic chemistry (Wenkert, Dave, Dainis, & Reynolds, 1970).
4. Pharmaceutical Drug Modification
It is used in the late-stage esterification of pharmaceutical drugs, highlighting its potential in drug modification and development processes (Cao et al., 2020).
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids are known to play a role in various biochemical processes, including signal transduction, enzyme inhibition, and cell adhesion .
Pharmacokinetics
Boronic acids are generally well-absorbed and distributed throughout the body due to their ability to form reversible covalent bonds with biological targets .
Result of Action
Boronic acids are known to have various biological effects, including antibacterial, antifungal, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the reactivity of boronic acids, as they can exist in two forms (trigonal and tetrahedral) depending on the pH .
Eigenschaften
IUPAC Name |
(6-methoxycarbonyl-1,3-benzodioxol-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO6/c1-14-9(11)5-2-6(10(12)13)8-7(3-5)15-4-16-8/h2-3,12-13H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSAEGYUZIGPAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1OCO2)C(=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


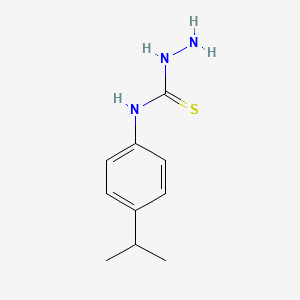

![2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2365961.png)
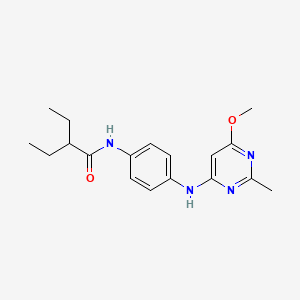
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2365964.png)
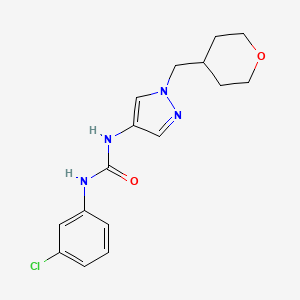

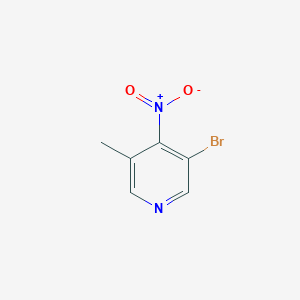
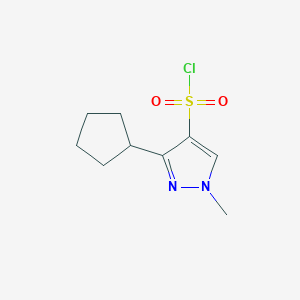
![2-[(4-chlorobenzyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B2365971.png)
